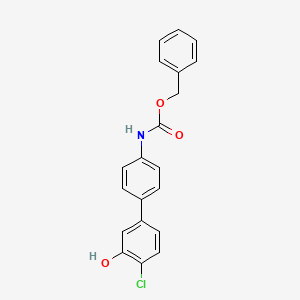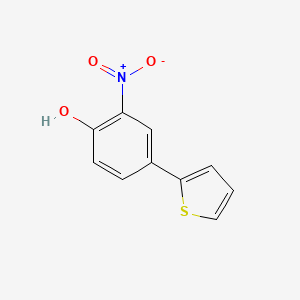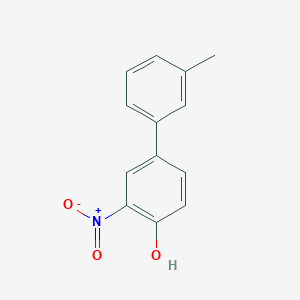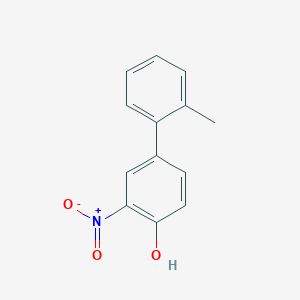
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% (Cbz-APCP) is a small molecule that has been studied for its potential applications in the scientific research field. Cbz-APCP is a member of the phenol family and is a derivative of 2-chlorophenol, which is a widely used intermediate for the synthesis of many organic compounds. Cbz-APCP is a versatile compound with a wide range of potential applications in the laboratory and research setting.
Aplicaciones Científicas De Investigación
5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of various organic compounds, such as aryl amines, alcohols, and amides. It has also been used as a catalyst in the synthesis of polymers and other materials. 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has also been studied for its potential applications in drug delivery, as it has been shown to be able to cross the cell membrane and bind to certain receptors.
Mecanismo De Acción
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is not yet fully understood. It is believed to bind to certain receptors on the cell membrane, which then triggers a signal transduction pathway that leads to a biochemical or physiological effect. The exact nature of the effect depends on the particular receptor to which 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% binds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is its low cost and ease of synthesis. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is a small molecule and may not be suitable for all applications. In addition, it is important to consider the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% when using it in laboratory experiments.
Direcciones Futuras
Given the potential applications of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95%. In addition, further research could be conducted to explore the potential applications of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% in drug delivery, as well as its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% and to develop safe and efficient methods for its synthesis and use in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-(4-Cbz-Aminopheny)-2-chlorophenol, 95% is a straightforward process that involves the reaction of 2-chlorophenol with 4-chlorobenzyl amine. The reaction is typically carried out in aqueous solution at room temperature, and the product can be isolated in 95% purity. The reaction is highly efficient and can be completed in a matter of hours. The product can be further purified if necessary, although the 95% purity is usually sufficient for most applications.
Propiedades
IUPAC Name |
benzyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-18-11-8-16(12-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMRRVBVYCYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-2-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)



